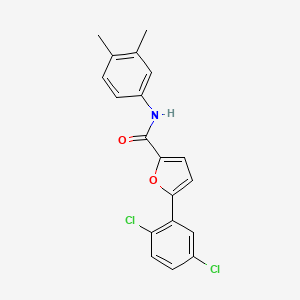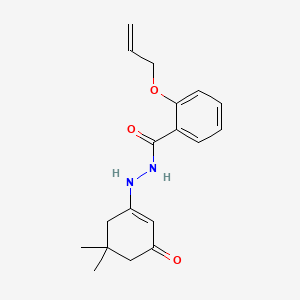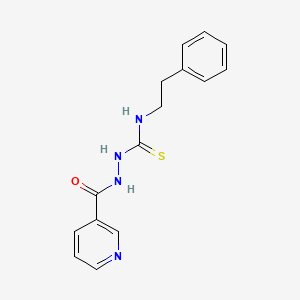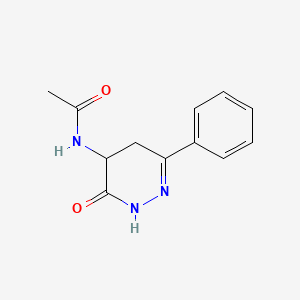![molecular formula C27H29N3O6S B15149800 N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B15149800.png)
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1,3-benzodioxole with piperazine to form 4-(1,3-benzodioxol-5-ylmethyl)piperazine.
Acylation: The piperazine derivative is then acylated with 2-bromoacetyl chloride to introduce the 2-oxoethyl group.
Sulfonamide Formation: The final step involves the reaction of the acylated piperazine derivative with 3-methoxybenzenesulfonyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole groups.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.
Receptor Binding: It can bind to specific receptors in biological systems, influencing various biochemical pathways.
Medicine
Pharmacology: The compound is being studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Engineering: It is used in the design of new chemical processes and products.
Mechanism of Action
The mechanism of action of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. The aromatic and heterocyclic structures allow the compound to interact with various receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide
- **N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-chlorophenyl)benzenesulfonamide
- **N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide
Uniqueness
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C27H29N3O6S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C27H29N3O6S/c1-34-23-7-5-6-22(17-23)30(37(32,33)24-8-3-2-4-9-24)19-27(31)29-14-12-28(13-15-29)18-21-10-11-25-26(16-21)36-20-35-25/h2-11,16-17H,12-15,18-20H2,1H3 |
InChI Key |
XNSVLZGUVDWERK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B15149725.png)
![({(4E)-1-(2-amino-2-oxoethyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.4]non-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B15149728.png)
![2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15149734.png)

![5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B15149751.png)

![N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149771.png)

![2-[({4-[(2,2-Dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B15149791.png)
![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B15149797.png)


![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15149814.png)
